molecular formula C11H12BF3O2 B14084151 (4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid

(4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14084151
M. Wt: 244.02 g/mol
InChI Key: KZRMOAFFYRVKLZ-UHFFFAOYSA-N
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Description

(4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyclopropyl, methyl, and trifluoromethyl groups. The unique structural features of this compound make it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling

    Phenols: Formed via oxidation of the boronic acid group

Mechanism of Action

The mechanism of action of (4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronic acid transfers its organic group to the palladium center. This is followed by reductive elimination, resulting in the formation of the desired coupled product . The molecular targets and pathways involved in other applications, such as biological activity, are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopropyl and trifluoromethyl groups, which impart distinct steric and electronic properties. These features can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis.

Properties

Molecular Formula

C11H12BF3O2

Molecular Weight

244.02 g/mol

IUPAC Name

[4-cyclopropyl-2-methyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C11H12BF3O2/c1-6-4-8(7-2-3-7)9(11(13,14)15)5-10(6)12(16)17/h4-5,7,16-17H,2-3H2,1H3

InChI Key

KZRMOAFFYRVKLZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1C)C2CC2)C(F)(F)F)(O)O

Origin of Product

United States

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